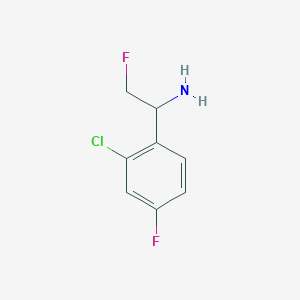

1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine

CAS No.:

Cat. No.: VC17701579

Molecular Formula: C8H8ClF2N

Molecular Weight: 191.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClF2N |

|---|---|

| Molecular Weight | 191.60 g/mol |

| IUPAC Name | 1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine |

| Standard InChI | InChI=1S/C8H8ClF2N/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8H,4,12H2 |

| Standard InChI Key | USPBXIVYDGGUPB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)C(CF)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is defined by a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, connected to a fluoroethylamine chain. The IUPAC name, 1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine, reflects this arrangement . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.60 g/mol |

| SMILES Notation | C1=CC(=C(C=C1F)Cl)C(CF)N |

| InChIKey | USPBXIVYDGGUPB-UHFFFAOYSA-N |

| Synonymous Identifiers | 1822666-55-6, EN300-319458 |

The chlorine and fluorine atoms on the phenyl ring create steric and electronic effects that influence reactivity, while the fluoroethylamine moiety introduces hydrogen-bonding capabilities through the primary amine group .

Comparative Analysis with Structural Analogues

To contextualize its uniqueness, Table 1 contrasts this compound with related halogenated amines:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-(2-Chloro-4-fluorophenyl)-2-ethylbutan-1-amine | 229.72 | Longer alkyl chain (butan-1-amine vs. ethanamine) | |

| 1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine | 187.64 | Methyl substitution on phenyl ring | |

| 1-(2-Chloro-4-fluorophenyl)ethylamine | 215.69 | Propylamine side chain and ethyl linkage |

These analogues highlight how alkyl chain length and phenyl substituents modulate physicochemical properties and potential bioactivity.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis, purification likely involves column chromatography or recrystallization. Characterization techniques include:

-

Nuclear Magnetic Resonance (NMR): To confirm hydrogen and fluorine environments.

-

High-Resolution Mass Spectrometry (HRMS): For molecular weight validation .

Physicochemical Properties

Solubility and Stability

The compound’s logP (partition coefficient) is estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The fluorine atoms enhance metabolic stability by resisting oxidative degradation, while the primary amine group confers water solubility at acidic pH .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume